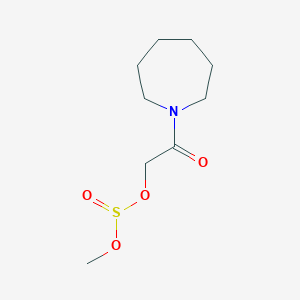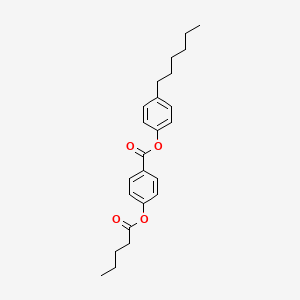
4-Hexylphenyl 4-(pentanoyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexylphenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of a hexylphenyl group attached to a benzoate moiety through a pentanoyloxy linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
科学研究应用
4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other complex organic molecules.
Biology: The compound can be utilized in the study of cell membrane interactions and lipid bilayer models.
作用机制
The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- Phenyl benzoate
- Hexyl benzoate
- Pentyl benzoate
Uniqueness
4-Hexylphenyl 4-(pentanoyloxy)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of both hexyl and pentanoyloxy groups enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of liquid crystalline materials and advanced polymers.
属性
CAS 编号 |
52811-78-6 |
|---|---|
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(4-hexylphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI 键 |
SMFMLIBTMOXFBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


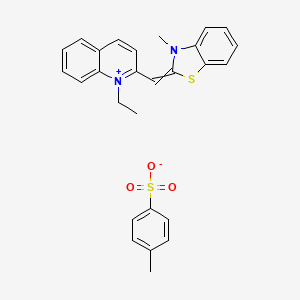
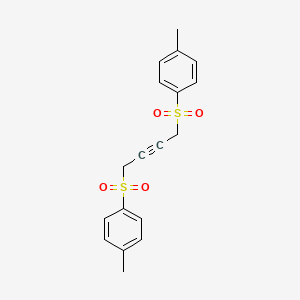
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
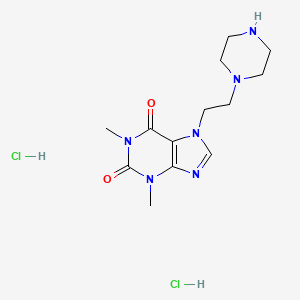
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
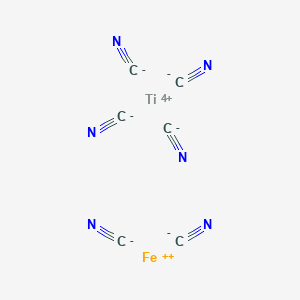
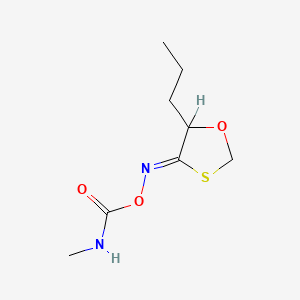
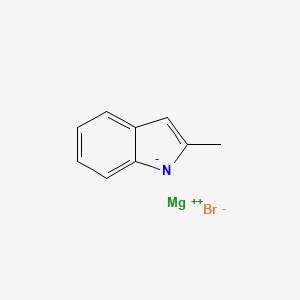
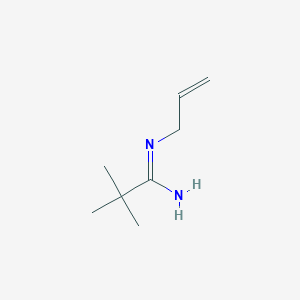
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

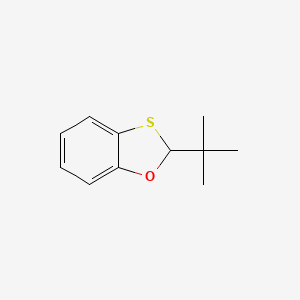
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
